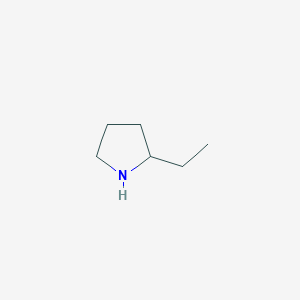

2-Ethylpyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

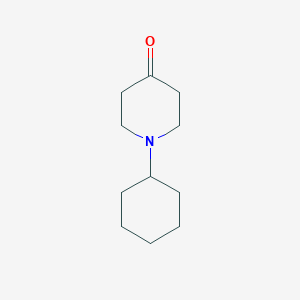

2-Ethylpyrrolidine is a compound that is structurally related to pyrrolidine, a five-membered nitrogen-containing heterocycle. While the provided papers do not directly discuss 2-ethylpyrrolidine, they do provide insights into various substituted pyrrolidines, which can be used to infer some general aspects about the synthesis, structure, and reactivity of 2-ethylpyrrolidine analogs.

Synthesis Analysis

The synthesis of substituted pyrrolidines often involves stereoselective or enantioselective methodologies to achieve the desired chiral centers. For instance, the synthesis of (2S,5R)-2-methylaminomethyl-1-methyl-5-phenylpyrrolidine was achieved using a chiral ligand for Cu(II)-catalyzed Henry reactions, resulting in high yields and enantiocontrol . Similarly, practical syntheses of (2S, 4S)-4-tert-butoxycarbonylamino-2-methylpyrrolidine were developed from ethyl crotonate and L-alanine, showcasing the importance of diastereo and enantioselective reactions in pyrrolidine chemistry . These methods could potentially be adapted for the synthesis of 2-ethylpyrrolidine by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The substitution on the ring can significantly affect the conformation and electronic properties of the molecule. For example, the synthesis of optically active 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine revealed that the free bases predominantly exist in an enamine form, suggesting a fairly rigid structure . This information can be extrapolated to 2-ethylpyrrolidine, where the ethyl group would likely influence the molecule's conformation and electronic properties.

Chemical Reactions Analysis

Pyrrolidine derivatives participate in various chemical reactions, often as intermediates in pharmaceutical synthesis. The study of 1-ethyl-2-nitromethylenepyrrolidine hydrogenation over Pd/C catalysts highlighted two conversion routes, leading to 1-ethyl-2-aminomethylpyrrolidine and side products, with the reaction's selectivity being influenced by the reaction conditions . Additionally, the copper-catalyzed coupling of styrenes and dienes with potassium β-aminoethyl trifluoroborates to synthesize 2-aryl- and 2-vinylpyrrolidines demonstrates the versatility of pyrrolidine derivatives in carbon-nitrogen bond-forming reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be determined using various analytical techniques. Polarimetry was used to determine the optical rotation of S-2-(aminomethyl)-1-ethylpyrrolidine, which is crucial for assessing the compound's enantiomeric purity . High-performance liquid chromatography (HPLC) with pre-column derivatization was developed to determine the enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine, indicating the importance of chirality in the compound's properties and its relevance in quality control .

科学的研究の応用

Analytical Method Development

Researchers developed a simple and efficient analytical method for determining the enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine, a related compound. This method involved pre-column derivatization and high-performance liquid chromatography (HPLC) on a chiral stationary phase. The optimized method was found to be accurate, stable, rapid, and sensitive, making it suitable for the determination of enantiomeric purity in bulk samples of this compound (Dao‐Cai Wang et al., 2015).

Polarimetry Method Development

A polarimetry method was developed for determining the content of S-2-(aminomethyl)-1-ethylpyrrolidine, another related compound. The method involved determining the optical rotation in ethanol at a specific wavelength and temperature. The method proved to be accurate, simple, fast, stable, and credible, offering a viable option for quality control of this compound (Ouyang Xiao, 2008).

Pharmaceutical Research

2-Ethylpyrrolidine and its derivatives have been actively studied in pharmaceutical research. For instance, a novel 5-HT2A receptor antagonist, R-96544, was examined for its pharmacological profiles. It demonstrated potent and competitive 5-HT2A-selective activity, making it a potential therapeutic agent for conditions involving serotonin receptors (T. Ogawa et al., 2002).

Synthesis of New Compounds

New 2-aryliminopyrrolidines were synthesized and tested for their binding properties and blood pressure effects, highlighting their potential applications in hypertension and/or metabolic syndrome treatment (V. Gasparik et al., 2015).

Safety And Hazards

When handling 2-Ethylpyrrolidine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

特性

IUPAC Name |

2-ethylpyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-2-6-4-3-5-7-6/h6-7H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZLDRUSMYBXRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407335 |

Source

|

| Record name | 2-ethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylpyrrolidine | |

CAS RN |

1003-28-7 |

Source

|

| Record name | 2-ethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B91927.png)

![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate](/img/structure/B91936.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]piperazine](/img/structure/B91941.png)